molecular formula C14H11FO3 B3359254 2-(Benzyloxy)-5-fluorobenzoic acid CAS No. 847256-14-8

2-(Benzyloxy)-5-fluorobenzoic acid

Cat. No.: B3359254
CAS No.: 847256-14-8
M. Wt: 246.23 g/mol
InChI Key: WODKLCACFQNKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 This compound features a benzyloxy group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluorosalicylic acid.

    Benzylation: The hydroxyl group of 5-fluorosalicylic acid is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting 2-(benzyloxy)-5-fluorobenzyl alcohol is then oxidized to form this compound. This oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated benzoic acid derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(Benzyloxy)-5-carboxybenzoic acid.

    Reduction: 2-(Benzyloxy)benzoic acid.

    Substitution: 2-(Benzyloxy)-5-substituted benzoic acid derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-fluorobenzoic acid depends on its specific application. In general, the presence of the fluorine atom can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The benzyloxy group can also influence the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    5-Fluorosalicylic acid: Contains a hydroxyl group instead of a benzyloxy group, affecting its solubility and reactivity.

    2-(Benzyloxy)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical properties.

Uniqueness

2-(Benzyloxy)-5-fluorobenzoic acid is unique due to the specific positioning of the benzyloxy and fluorine groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-fluoro-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODKLCACFQNKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (71.9 mg, 3.00 mmol) in water (12 ml) was added to a stirred solution of phenylmethyl 5-fluoro-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 19, 336 mg, 1 mmol) in THF (3 ml). The reaction mixture was stirred at room temperature overnight. The THF was removed, the mixture was adjusted to pH 7 with 2N HCl. The mixture was filtered and the residue was dried to yield the title compound as a white solid. 180 mg.
Quantity
71.9 mg
Type
reactant
Reaction Step One
Name
phenylmethyl 5-fluoro-2-[(phenylmethyl)oxy]benzoate
Quantity
336 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-5-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-5-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-5-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-5-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.